4-tert-Butylcyclohexano-15-crown-5
Overview
Description
4-tert-Butylcyclohexano-15-crown-5 is a complex organic compound with the molecular formula C18H34O5. It is a type of crown ether, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
The synthesis of 4-tert-Butylcyclohexano-15-crown-5 typically involves the cyclization of linear polyether precursors under specific reaction conditions. The process often requires the use of strong bases and high temperatures to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of specialized catalysts to improve yield and selectivity .
Chemical Reactions Analysis
4-tert-Butylcyclohexano-15-crown-5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where one of the ether groups is replaced by another nucleophile. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
4-tert-Butylcyclohexano-15-crown-5 has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used in biological studies to investigate ion transport mechanisms across cell membranes.
Mechanism of Action
The mechanism of action of 4-tert-Butylcyclohexano-15-crown-5 involves the formation of stable complexes with cations. The ether groups in the compound’s structure can coordinate with metal ions, effectively “trapping” them within the ring. This ability to form complexes is due to the electron-donating properties of the ether oxygen atoms, which interact with the positively charged cations .
Comparison with Similar Compounds
Similar compounds to 4-tert-Butylcyclohexano-15-crown-5 include other crown ethers such as 18-crown-6 and 15-crown-5. Compared to these compounds, this compound has a unique bicyclic structure that provides enhanced stability and selectivity in complex formation. This makes it particularly useful in applications where high specificity is required .
Properties
IUPAC Name |
17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h15-17H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDVODGFVKTPLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2C(C1)OCCOCCOCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391140 | |
Record name | 17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17454-49-8 | |
Record name | 17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylcyclohexano-15-crown-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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